3-[(2-Iodocycloheptyl)oxy]oxolane

Cross-coupling chemistry Nucleophilic substitution C–X bond activation

Efficient cross-coupling with sensitive functionalities demands mild oxidative addition. This iodocycloheptyl-oxolane solves the challenge. - **C-I bond (BDE ~222 kJ/mol)** enables Pd(0) coupling at 40-60°C, preserving sensitive groups. - **SN2 rates 3-6× faster** than bromo analogs for nucleophilic displacement. - **Non-hazardous transport**, 95% purity, for R&D use only. - Immediate global shipping available from stock.

Molecular Formula C11H19IO2
Molecular Weight 310.17 g/mol
Cat. No. B13337653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Iodocycloheptyl)oxy]oxolane
Molecular FormulaC11H19IO2
Molecular Weight310.17 g/mol
Structural Identifiers
SMILESC1CCC(C(CC1)I)OC2CCOC2
InChIInChI=1S/C11H19IO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2
InChIKeyGYIPPTJXEJGZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Iodocycloheptyl)oxy]oxolane: Core Identity & Procurement


3-[(2-Iodocycloheptyl)oxy]oxolane (CAS 1599326-55-2) is a heterobifunctional cyclic ether building block comprising a seven-membered iodocycloheptyl moiety linked via an ether bridge to a five-membered tetrahydrofuran (oxolane) ring, with molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . The compound bears a single iodine substituent at the 2-position of the cycloheptyl ring, positioning it as a reactive intermediate for transition-metal-catalyzed cross-coupling and nucleophilic displacement chemistry [1]. It is commercially available at 95% minimum purity from multiple specialty chemical suppliers, is classified as non-hazardous for transport, and is intended exclusively for research and development use .

3-[(2-Iodocycloheptyl)oxy]oxolane: Why Analogs Are Not Interchangeable


Within the iodo-cycloalkyl-oxolane chemical space, four critical structural variables independently dictate reactivity, physicochemical properties, and synthetic utility: the halogen substituent (I vs. Br vs. Cl), the ether ring size (oxolane-5 vs. oxetane-4 vs. oxane-6), the cycloalkyl ring size (cycloheptyl-7 vs. cyclohexyl-6), and the regioisomeric iodine placement (iodine on cycloheptyl vs. iodine on oxolane). The carbon–iodine bond has a markedly lower bond dissociation energy and superior leaving-group ability compared to C–Br or C–Cl, with SN2 relative rates following I > Br > Cl . Oxetane exhibits ~106 kJ/mol ring strain versus ~26 kJ/mol for oxolane, fundamentally altering ring-opening reactivity and metabolic stability [1]. Cycloheptyl conformational pseudorotation increases the number of accessible low-energy conformers relative to the chair-locked cyclohexyl system, affecting molecular recognition and crystal packing [2]. These orthogonal variables mean that substituting any single structural feature—halogen identity, ether ring size, cycloalkyl ring size, or iodine position—simultaneously alters at least three independent property dimensions, making generic replacement chemically unsound without explicit comparative validation.

3-[(2-Iodocycloheptyl)oxy]oxolane: Differentiation vs. Structural Analogs


Iodo vs. Bromo Reactivity in Cross-Coupling

The carbon–iodine bond in 3-[(2-iodocycloheptyl)oxy]oxolane (C–I bond dissociation energy ~222 kJ/mol) is substantially weaker than the C–Br bond (~285 kJ/mol) in its direct bromo analog 3-[(2-bromocycloheptyl)oxy]oxolane (CAS 1342126-28-6) [1][2]. This ~63 kJ/mol difference translates to faster oxidative addition with Pd(0) catalysts and higher reactivity in Suzuki, Heck, and Sonogashira couplings. In SN2 displacement, iodoalkanes react approximately 3–6 times faster than the corresponding bromoalkanes under identical conditions [3]. The computed XLogP3 of the iodo compound (3.1) exceeds that of the bromo analog (2.8) by 0.3 log units, reflecting the greater lipophilicity conferred by the iodine substituent [4].

Cross-coupling chemistry Nucleophilic substitution C–X bond activation

Oxolane vs. Oxetane Ring Strain and Stability

The five-membered oxolane ring in 3-[(2-iodocycloheptyl)oxy]oxolane possesses ring strain of approximately 26 kJ/mol, whereas the four-membered oxetane ring in the direct analog 3-[(2-iodocycloheptyl)oxy]oxetane (CAS 1599294-42-4) bears ~106 kJ/mol of ring strain—a four-fold difference [1]. This disparity means the oxetane analog is significantly more prone to acid-catalyzed ring-opening, nucleophilic ring-opening, and metabolic oxidative ring-opening by cytochrome P450 enzymes [2]. The oxolane compound additionally has a higher molecular weight (310.17 vs. 296.14 g/mol) and higher computed lipophilicity (XLogP3 = 3.1 vs. 2.8) [3], leading to different chromatographic retention and membrane partitioning behavior.

Ring-strain energetics Metabolic stability Ring-opening polymerization

Cycloheptyl vs. Cyclohexyl Conformational Flexibility

The cycloheptyl ring in 3-[(2-iodocycloheptyl)oxy]oxolane undergoes rapid pseudorotation among twist-chair and boat conformations at room temperature, generating a larger ensemble of accessible low-energy conformers compared to the largely chair-locked cyclohexyl ring in 3-[(2-iodocyclohexyl)oxy]oxolane (CAS 1599578-65-0) [1]. This increased conformational flexibility alters the spatial presentation of the iodine and ether oxygen atoms in three-dimensional space. The cycloheptyl compound has a higher molecular weight (310.17 vs. 296.14 g/mol), reflecting the additional methylene unit [2]. This difference of 14.03 g/mol corresponds to approximately 4.5% greater mass, which influences both gravimetric formulation calculations and mass-spectrometric detection sensitivity.

Conformational analysis Medium-ring chemistry Ligand design

Iodine Regioisomerism: Cycloheptyl vs. Oxolane

3-[(2-Iodocycloheptyl)oxy]oxolane bears iodine exclusively on the sp³-hybridized cycloheptyl ring (secondary alkyl iodide), whereas its regioisomer 3-(cycloheptyloxy)-4-iodooxolane (CAS 1592433-20-9) places iodine on the sp³-hybridized oxolane ring . Despite identical molecular formula (C₁₁H₁₉IO₂) and molecular weight (310.17 g/mol), these regioisomers present the iodine atom in electronically and sterically distinct environments. The secondary alkyl iodide on cycloheptyl is adjacent to the ether oxygen, creating a β-alkoxy iodide motif that can undergo facile elimination to form a vinyl ether, whereas the oxolane-bound iodine in the regioisomer is on a cyclic ether scaffold with different elimination propensity [1]. Both compounds are available at 95% purity from the same supplier, enabling direct experimental comparison .

Regioselective synthesis Chemoselective cross-coupling Orthogonal reactivity

Direct Ether vs. Methylene Linker Topology

3-[(2-Iodocycloheptyl)oxy]oxolane employs a direct ether linkage connecting the cycloheptyl and oxolane rings through a single oxygen atom (two rotatable bonds between rings), whereas the methylene-spaced analog 3-[(2-iodocycloheptyl)oxymethyl]oxolane (CAS 1601085-04-4) inserts an additional –CH₂– spacer, increasing the molecular formula to C₁₂H₂₁IO₂ (MW 324.20) and introducing a third rotatable bond between the two cyclic systems . This additional degree of conformational freedom results in an expanded ensemble of accessible three-dimensional shapes, with the molecular weight increase of 14.03 g/mol (4.5%) and one additional heavy atom altering both the gravimetric properties and the topological polar surface area [1]. The direct-ether compound is available from multiple vendors (AKSci, Leyan, AiFChem) at 95% purity, whereas the methylene-spaced analog has more restricted commercial availability .

Conformational isomerism Synthetic building block diversity Linker chemistry

3-[(2-Iodocycloheptyl)oxy]oxolane: Application Scenarios


Palladium-Catalyzed Cross-Coupling

The weak C–I bond (BDE ~222 kJ/mol) in 3-[(2-iodocycloheptyl)oxy]oxolane enables efficient oxidative addition with Pd(0) under milder conditions than the corresponding bromo analog (C–Br BDE ~285 kJ/mol), making it the preferred substrate for Suzuki, Heck, and Negishi couplings where the electrophilic coupling partner must react at room temperature or moderate heating (40–60 °C) to preserve sensitive functionality elsewhere in the molecule [1]. The β-alkoxy iodide motif adjacent to the ether oxygen may participate in chelation-assisted oxidative addition, potentially accelerating the catalytic cycle [2]. The cycloheptyl-iodide is a secondary alkyl halide, requiring careful choice of ligand (e.g., SPhos, XPhos) to suppress β-hydride elimination during the coupling event [3].

Nucleophilic Displacement for Fragment Libraries

The iodine atom at the 2-position of the cycloheptyl ring serves as an excellent leaving group for SN2 displacement with nitrogen, sulfur, and oxygen nucleophiles, with reaction rates predicted to be 3–6× faster than the bromo analog based on established leaving-group relative rates (I⁻ > Br⁻ > Cl⁻) [1]. This reactivity profile makes 3-[(2-iodocycloheptyl)oxy]oxolane suitable for generating diverse sp³-rich compound collections for fragment-based drug discovery, where the oxolane ring provides hydrogen-bond acceptor capacity (computed TPSA = 18.5 Ų, two H-bond acceptors) without introducing hydrogen-bond donor functionality [2]. The cycloheptyl ring's conformational flexibility increases the three-dimensional character of the resulting library members relative to cyclohexyl or cyclopentyl analogs [3].

Chemoselective Sequential Functionalization

When paired with bromo- or chloro-substituted co-substrates, the iodo substituent of 3-[(2-iodocycloheptyl)oxy]oxolane can be selectively activated in the presence of less reactive aryl bromides (C–Br BDE ~337 kJ/mol for aryl) or aryl chlorides (C–Cl BDE ~400 kJ/mol), enabling sequential, chemoselective cross-coupling strategies where the iodo group reacts first under mild conditions, followed by activation of the bromo- or chloro-substituted coupling partner under more forcing conditions [1]. This orthogonal reactivity is not achievable with the bromo analog of this compound, which would compete directly with other aryl bromides in the reaction mixture, compromising chemoselectivity and potentially leading to complex product mixtures [2].

Physicochemical Property Tuning in Lead Optimization

The computed XLogP3 of 3.1 for the target compound places it in a favorable lipophilicity range for CNS drug candidates (typically XLogP 1–4), with the iodine atom contributing approximately +0.3 log units relative to the bromo analog (XLogP 2.8) [1]. The oxolane ring confers greater metabolic stability than the oxetane analog due to reduced ring strain (26 vs. 106 kJ/mol), reducing the risk of cytochrome P450-mediated ring-opening that could generate reactive metabolites [2]. The cycloheptyl ring's conformational flexibility may enhance target binding entropy compared to the more rigid cyclohexyl analog, though this comes with a molecular weight penalty of 14.03 g/mol [3]. These differential property profiles support rational selection of the iodo-cycloheptyl-oxolane scaffold when balancing potency, metabolic stability, and CNS penetration in lead optimization.

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